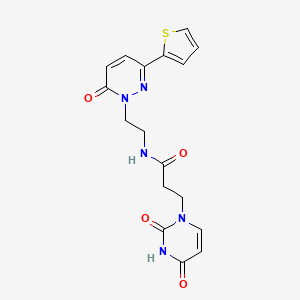
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound. Its structure includes several heterocyclic components, notably pyrimidine and pyridazine rings, linked by a flexible ethyl chain. Such compounds often hold significant potential in medicinal chemistry due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide can involve multiple steps. Starting with commercially available pyrimidine and pyridazine derivatives, initial reactions might include selective nitration and subsequent reduction to introduce the necessary functional groups. Following this, the thiophen-2-yl derivative can be incorporated via a nucleophilic substitution reaction.
Industrial Production Methods
Scaling up for industrial production would require optimizing the reaction conditions to ensure high yield and purity. This may involve adjusting solvents, catalysts, and temperature parameters. The final product would likely undergo rigorous purification processes, such as recrystallization or chromatography, to meet pharmaceutical-grade standards.
化学反应分析
Types of Reactions
The compound can undergo several reactions, including:
Oxidation: : Conversion of certain functional groups to their oxidized forms.
Reduction: : Reduction of keto groups to alcohols or amines.
Substitution: : Both nucleophilic and electrophilic substitutions at various sites.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halides for nucleophilic substitution, acids for electrophilic substitutions.
Major Products
Oxidation products may include carboxylic acids or aldehydes.
Reduction typically yields alcohols or amines.
Substitution reactions yield a variety of derivatives, depending on the substituent introduced.
科学研究应用
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is utilized in multiple research domains:
Chemistry: : Studied for its reactive intermediates and potential as a precursor for more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: : May serve as a catalyst or as a component in the synthesis of polymers or other industrial chemicals.
作用机制
The biological activity of this compound typically involves its interaction with specific enzymes or receptors. Its mechanism may include:
Molecular Targets: : Enzymes involved in nucleotide synthesis or metabolism.
Pathways Involved: : Inhibition or modulation of enzymatic activity, leading to downstream effects on cellular functions.
相似化合物的比较
Similar Compounds
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)ethyl)acetamide
3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)propanamide
Uniqueness
The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide lies in its specific substitution pattern and the flexibility of its ethyl linker. This configuration may provide distinct binding properties and biological activities compared to other similar compounds, potentially leading to unique therapeutic applications.
Hope this meets your needs and more! What’s piqued your curiosity about this compound?
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c23-14(5-8-21-9-6-15(24)19-17(21)26)18-7-10-22-16(25)4-3-12(20-22)13-2-1-11-27-13/h1-4,6,9,11H,5,7-8,10H2,(H,18,23)(H,19,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJRSVHGYJGZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)
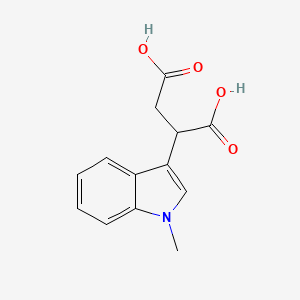
![2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)
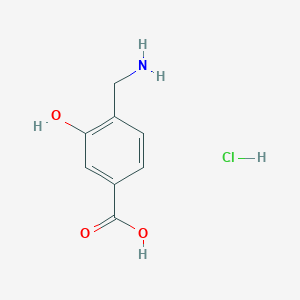
![11-(cyclohexylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2445536.png)
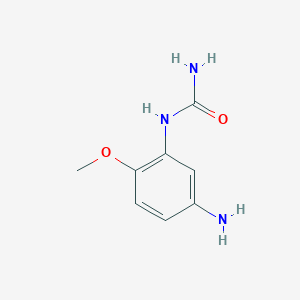

![N6-(2-methoxyphenyl)-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445541.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2445543.png)
![7-ethyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445545.png)
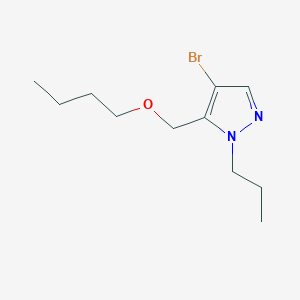
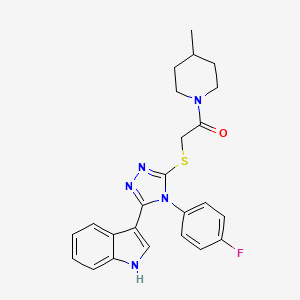
![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2445549.png)
